molecular formula C12H12N2O4 B1314477 Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 99367-44-9

Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No. B1314477
CAS RN: 99367-44-9
M. Wt: 248.23 g/mol
InChI Key: PZYYPTIVTNFIOR-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate, commonly referred to as E5-4MPC, is a synthetic compound that has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanism of action of other molecules, as well as for biochemical and physiological studies. In addition, it has been used in laboratory experiments to study the effects of various compounds on different biological systems.

Scientific Research Applications

Antibacterial Activity

The compound has shown potential in antibacterial applications. For instance, a study highlighted the synthesis of novel 1,3,4-oxadiazoles with 4-methoxyphenyl substitution, exhibiting significant antibacterial activity (Aghekyan et al., 2020).

Anticancer Properties

Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate derivatives have been explored for their anticancer properties. For instance, the synthesis and cytotoxic evaluation of novel derivatives containing this compound demonstrated effectiveness against various cancer cell lines, indicating its potential in cancer research (Adimule et al., 2014).

Synthesis of Complex Molecules

This compound is utilized in the synthesis of complex molecules with diverse applications. Research has shown the synthesis of various derivatives for potential use in medicinal chemistry, highlighting its versatility as a building block (Wet-osot et al., 2017).

Antioxidant and Antimicrobial Studies

Some studies have also focused on the synthesis of lignan conjugates using this compound, demonstrating significant antioxidant and antimicrobial activities. This shows its potential in developing new therapeutic agents (Raghavendra et al., 2016).

Crystal Structure Analysis

The crystal structures of derivatives of this compound have been studied, providing valuable insights into its chemical properties and potential applications in material science (Yeong et al., 2018).

Antidiabetic Screening

Additionally, derivatives of this compound have been synthesized and evaluated for their antidiabetic properties, suggesting its role in developing new treatments for diabetes (Lalpara et al., 2021).

properties

IUPAC Name

ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-17-12(15)11-14-13-10(18-11)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYYPTIVTNFIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539809
Record name Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

CAS RN

99367-44-9
Record name Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
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Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
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Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
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Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
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Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

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